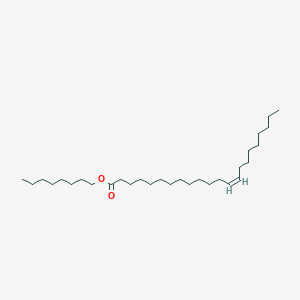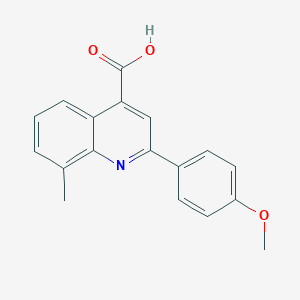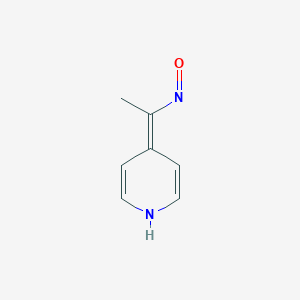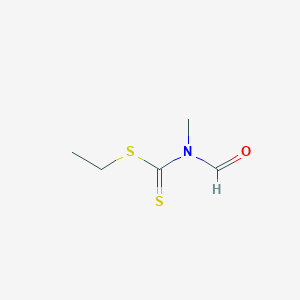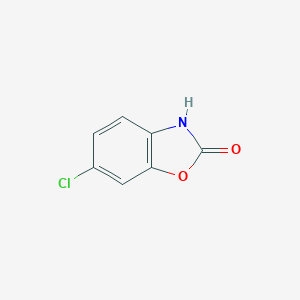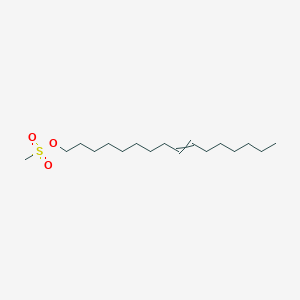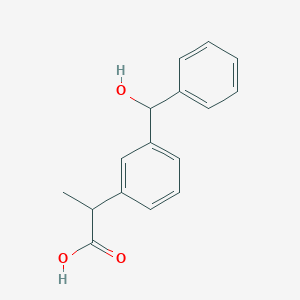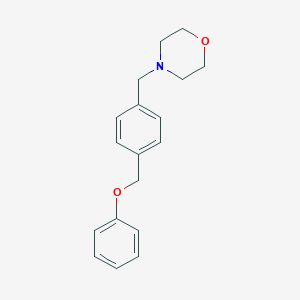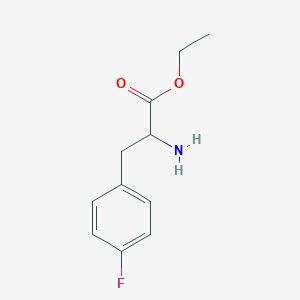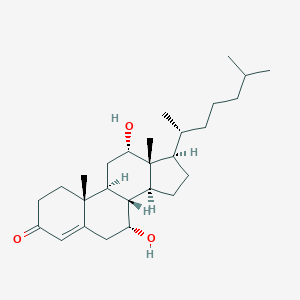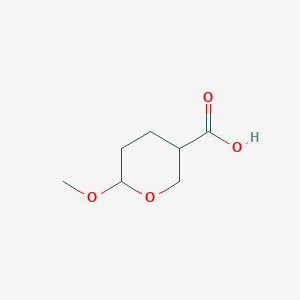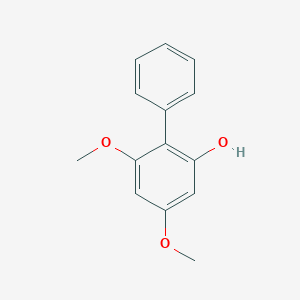
3,5-Dimethoxy-2-phenylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethoxy-2-phenylphenol (DMP) is a chemical compound that belongs to the family of phenols. It is an important intermediate in the synthesis of various organic compounds. DMP is widely used in scientific research applications due to its unique chemical properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 3,5-Dimethoxy-2-phenylphenol is not fully understood. However, it is believed that 3,5-Dimethoxy-2-phenylphenol acts as a radical scavenger and an antioxidant. 3,5-Dimethoxy-2-phenylphenol has been shown to inhibit lipid peroxidation and protect against oxidative stress. 3,5-Dimethoxy-2-phenylphenol has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics.
Biochemical and Physiological Effects
3,5-Dimethoxy-2-phenylphenol has been shown to have various biochemical and physiological effects. 3,5-Dimethoxy-2-phenylphenol has been shown to inhibit the growth of cancer cells and induce apoptosis. 3,5-Dimethoxy-2-phenylphenol has also been shown to have anti-inflammatory and analgesic effects. 3,5-Dimethoxy-2-phenylphenol has been shown to improve cognitive function and protect against neurodegenerative diseases. 3,5-Dimethoxy-2-phenylphenol has also been shown to have cardioprotective effects and protect against cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Dimethoxy-2-phenylphenol has several advantages for lab experiments. 3,5-Dimethoxy-2-phenylphenol is readily available and easy to synthesize. 3,5-Dimethoxy-2-phenylphenol is also stable and can be stored for long periods without degradation. However, 3,5-Dimethoxy-2-phenylphenol has some limitations for lab experiments. 3,5-Dimethoxy-2-phenylphenol is toxic and can cause skin irritation and respiratory problems. 3,5-Dimethoxy-2-phenylphenol is also expensive and may not be suitable for large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on 3,5-Dimethoxy-2-phenylphenol. One future direction is to explore the potential of 3,5-Dimethoxy-2-phenylphenol as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Another future direction is to investigate the mechanism of action of 3,5-Dimethoxy-2-phenylphenol and its interactions with various biomolecules. Furthermore, future research can focus on the development of new synthetic methods for 3,5-Dimethoxy-2-phenylphenol and its derivatives.
Synthesemethoden
3,5-Dimethoxy-2-phenylphenol can be synthesized by various methods, including the reaction of 3,5-dimethoxyphenol with phenylmagnesium bromide, the reaction of 3,5-dimethoxybenzaldehyde with phenylmagnesium bromide, and the reaction of 3,5-dimethoxyphenol with phenylboronic acid. The most commonly used method is the reaction of 3,5-dimethoxyphenol with phenylmagnesium bromide. The reaction is carried out under anhydrous conditions, and the product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethoxy-2-phenylphenol is widely used in scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. 3,5-Dimethoxy-2-phenylphenol is an important intermediate in the synthesis of various organic compounds, including natural products and pharmaceuticals. 3,5-Dimethoxy-2-phenylphenol is also used as a reagent in the synthesis of various organic compounds, including heterocyclic compounds and chiral compounds.
Eigenschaften
CAS-Nummer |
110784-40-2 |
|---|---|
Produktname |
3,5-Dimethoxy-2-phenylphenol |
Molekularformel |
C14H14O3 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
3,5-dimethoxy-2-phenylphenol |
InChI |
InChI=1S/C14H14O3/c1-16-11-8-12(15)14(13(9-11)17-2)10-6-4-3-5-7-10/h3-9,15H,1-2H3 |
InChI-Schlüssel |
IUWGNBUYIRCEGC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)C2=CC=CC=C2)O |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C2=CC=CC=C2)O |
Synonyme |
[1,1-Biphenyl]-2-ol,4,6-dimethoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl-](/img/structure/B25009.png)
